6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of bromine and fluorine atoms at the 6th and 3rd positions, respectively, on the pyrazolo[1,5-a]pyrimidine ring.
Preparation Methods
The synthesis of 6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). The reaction is usually carried out at elevated temperatures ranging from 80°C to 120°C to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents like potassium permanganate (KMnO4) or reduction reactions using reducing agents like sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine ring.
Scientific Research Applications
6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Materials Science: The compound’s fluorescence properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used as a probe in bioimaging applications to study cellular processes and interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in cancer research, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . The compound’s ability to bind to these targets is influenced by its structural features, including the presence of bromine and fluorine atoms, which enhance its binding affinity and specificity.
Comparison with Similar Compounds
6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its energetic properties and potential use in explosives.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another energetic compound with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms makes it particularly valuable in medicinal chemistry and materials science applications.
Properties
Molecular Formula |
C6H3BrFN3 |
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Molecular Weight |
216.01 g/mol |
IUPAC Name |
6-bromo-3-fluoropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3BrFN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H |
InChI Key |
FPCSARXNCOVYJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)F)Br |
Origin of Product |
United States |
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